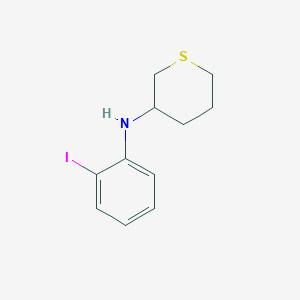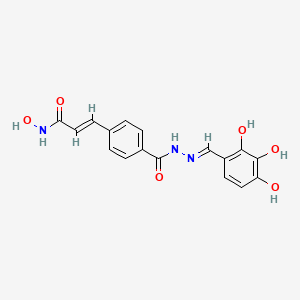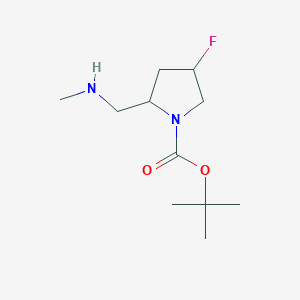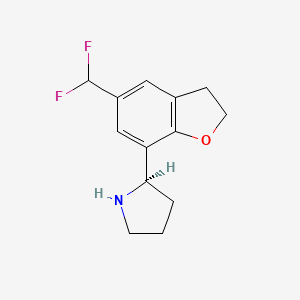
2-Amino-5-chlorobenzenethiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chlorobenzenethiol hydrochloride: is an organic compound with the molecular formula C6H6ClNS . It is a derivative of benzenethiol, where the amino group is positioned at the second carbon and the chlorine atom at the fifth carbon. This compound is known for its light-green to brown solid form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chlorobenzenethiol hydrochloride typically involves the chlorination of 2-Aminobenzenethiol. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually conducted at room temperature to avoid decomposition .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-chlorobenzenethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides in the presence of oxidizing agents like hydrogen peroxide or iodine.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine; room temperature.
Reduction: Sodium borohydride; room temperature.
Substitution: Various nucleophiles; elevated temperatures
Major Products Formed:
Oxidation: Disulfides.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: 2-Amino-5-chlorobenzenethiol hydrochloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of heterocyclic compounds .
Biology: In biological research, this compound is used as a reagent for the modification of proteins and peptides. It is also employed in the study of enzyme mechanisms and inhibition .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-5-chlorobenzenethiol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of their activity. This interaction can result in the inhibition or activation of enzymatic pathways, depending on the specific target .
Comparison with Similar Compounds
- 2-Amino-4-chlorobenzenethiol
- 2-Amino-5-chlorobenzophenone
- 2-Amino-6-chlorobenzenethiol
Comparison: 2-Amino-5-chlorobenzenethiol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-4-chlorobenzenethiol, it has a different reactivity profile due to the position of the chlorine atom. Similarly, 2-Amino-5-chlorobenzophenone has a different functional group, leading to variations in its applications and reactivity .
Properties
Molecular Formula |
C6H7Cl2NS |
|---|---|
Molecular Weight |
196.10 g/mol |
IUPAC Name |
2-amino-5-chlorobenzenethiol;hydrochloride |
InChI |
InChI=1S/C6H6ClNS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H |
InChI Key |
QITAKWXEKISUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12979350.png)

![(S)-2-((3AR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B12979387.png)









